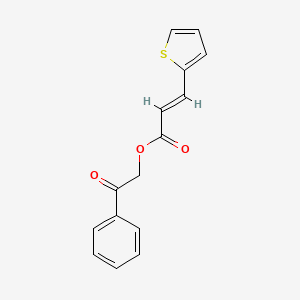![molecular formula C21H29N3O B2725095 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one CAS No. 912890-74-5](/img/structure/B2725095.png)
4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” is a novel compound belonging to the class of benzimidazolone derivatives. It has a molecular formula of C21H29N3O, an average mass of 339.474 Da, and a monoisotopic mass of 339.231049 Da .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of “4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” includes a benzimidazole core, which is planar . The structure also includes a cyclohexylethyl group attached to the benzimidazole core and an ethylpyrrolidin-2-one group .Chemical Reactions Analysis
Benzimidazole derivatives are known for their diverse chemical reactions. They have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 556.7±43.0 °C at 760 mmHg, and a flash point of 290.5±28.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 4.87 .Applications De Recherche Scientifique
DNA Minor Groove Binding and Fluorescent Staining
One significant application of benzimidazole derivatives, closely related to the queried compound, is their strong binding to the minor groove of double-stranded B-DNA, specifically with a preference for AT-rich sequences. This property makes them valuable as fluorescent DNA stains for biological research, enabling detailed analysis of chromosomes and DNA content in cells. Their use extends to plant cell biology for chromosome and nuclear staining, alongside analytical techniques like flow cytometry. The utility of these compounds as radioprotectors and topoisomerase inhibitors further underscores their potential in therapeutic and diagnostic applications (Issar & Kakkar, 2013).
Antifungal and Anthelmintic Applications
The benzimidazole core structure, including analogues of the queried compound, is recognized for its antifungal and anthelmintic effects. These compounds specifically inhibit microtubule assembly by binding to tubulin, a property exploited in agriculture and veterinary medicine. This mode of action provides a foundation for studying fungal cell biology and molecular genetics, aiding in the development of novel antifungal agents (Davidse, 1986).
Therapeutic Potential in Drug Discovery
Benzimidazoles are highlighted for their diverse biological and clinical applications, forming the basis for the design and synthesis of new therapeutic compounds. Their presence in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS active agents illustrates the scaffold's importance in medicinal chemistry. The review emphasizes the role of benzimidazole derivatives in the development of drugs with significant therapeutic potential (Babbar et al., 2020).
Anticancer Properties
Recent studies have elaborated on benzimidazole derivatives' anticancer properties, demonstrating their potential through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin. The design strategies for these compounds are influenced by their structural similarity to natural nitrogenous bases like purine, offering insights into targeted drug development for cancer treatment. The review provides a comparison of essential substituents for potency and selectivity, contributing to the advancement of benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).
Synthesis and Pharmacological Activities
A comprehensive account of recent progress in benzimidazole derivatives' pharmacological activities encompasses a broad spectrum of bioactivities against various diseases. The review summarizes recent literature on the bioactivity of these compounds, shedding light on their structural diversity and relevance in chemotherapeutic applications. This body of work indicates the ongoing research and development efforts aimed at integrating benzimidazole scaffolds into new pharmacologically active agents (Brishty et al., 2021).
Orientations Futures
The future directions for “4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” could involve further exploration of its potential applications in medicinal chemistry, biochemistry, and material chemistry, given the wide range of biological properties exhibited by benzimidazole derivatives .
Propriétés
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-2-23-15-17(14-20(23)25)21-22-18-10-6-7-11-19(18)24(21)13-12-16-8-4-3-5-9-16/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJOQJSQFDHTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

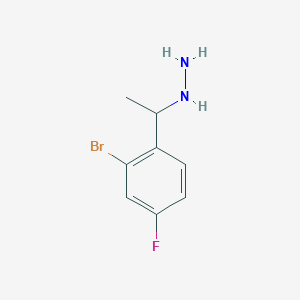
![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)
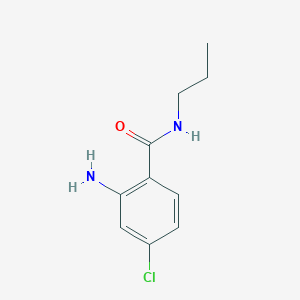
![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)
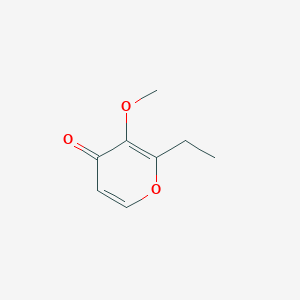
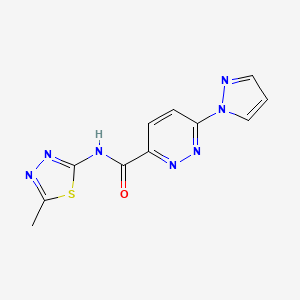
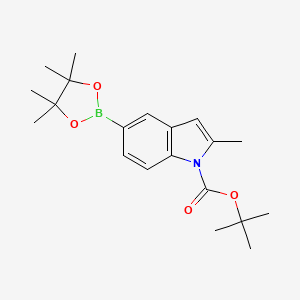
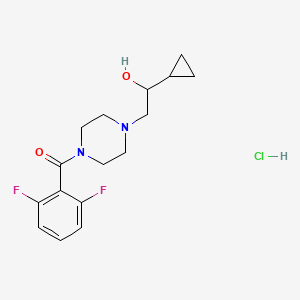
amine](/img/structure/B2725027.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)


![N-[(1S)-1-(5-Chlorothiophen-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2725034.png)
